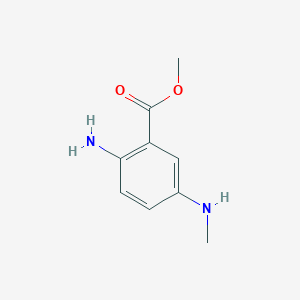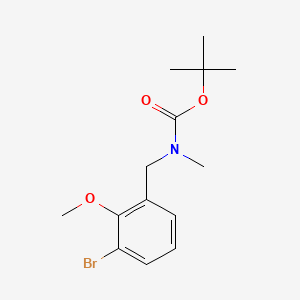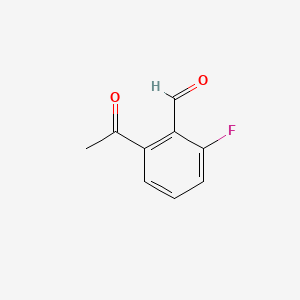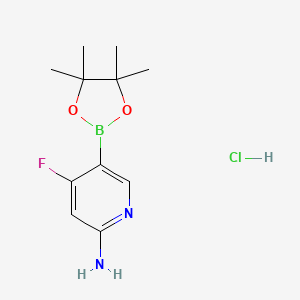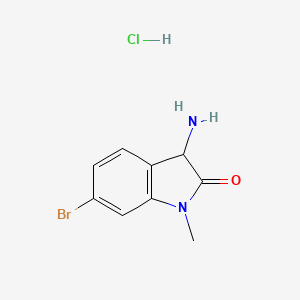![molecular formula C14H18BrNO5 B15304501 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that features a brominated aromatic ring, a methoxy group, and a tert-butoxycarbonyl-protected amino acid. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves several steps:
Bromination: The starting material, 2-methoxyphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Amino Acid Protection: The amino group of glycine is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-glycine.
Coupling Reaction: The brominated aromatic compound is then coupled with Boc-glycine under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield 4-bromo-2-hydroxyphenyl-2-{[(tert-butoxy)carbonyl]amino}acetic acid.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions or protein-ligand binding.
Medicine: Potential use in drug discovery and development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom and methoxy group could play roles in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromo-2-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to the combination of its brominated aromatic ring, methoxy group, and Boc-protected amino acid. This combination of functional groups can impart unique reactivity and binding properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H18BrNO5 |
|---|---|
Poids moléculaire |
360.20 g/mol |
Nom IUPAC |
2-(4-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)9-6-5-8(15)7-10(9)20-4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Clé InChI |
BBAVZGNRSVGMIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)Br)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





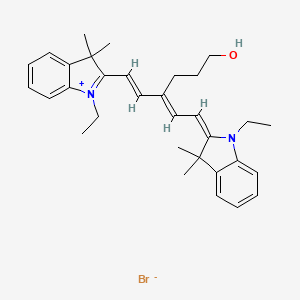
![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)
